molecular formula C12H16O2 B1614270 Methyl 3-methyl-3-phenylbutanoate CAS No. 25080-84-6

Methyl 3-methyl-3-phenylbutanoate

Cat. No.: B1614270
CAS No.: 25080-84-6
M. Wt: 192.25 g/mol
InChI Key: HADBALPGBGLKDU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-phenylbutanoate is a branched-chain ester characterized by a phenyl group at the β-position and a methyl group at the γ-position of the butanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of oxime derivatives (e.g., methyl (E)-2-(hydroxyimino)-3-methyl-3-phenylbutanoate) for pharmaceutical and agrochemical research . Its structure combines aromatic (phenyl) and aliphatic (methyl) substituents, influencing its physicochemical properties and reactivity.

Properties

CAS No.

25080-84-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 3-methyl-3-phenylbutanoate

InChI

InChI=1S/C12H16O2/c1-12(2,9-11(13)14-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

HADBALPGBGLKDU-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)OC)C1=CC=CC=C1

Canonical SMILES

CC(C)(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-hydroxy-3-methylbutanoate

  • Structure : Ethyl ester with a hydroxyl group at the β-position and a methyl group at the γ-position.
  • Key Differences: Substituent: Ethyl ester vs. methyl ester, and hydroxyl vs. phenyl group. Molecular Weight: 146.18 g/mol (Ethyl 3-hydroxy-3-methylbutanoate) vs. 192.24 g/mol (calculated for Methyl 3-methyl-3-phenylbutanoate). Polarity: The hydroxyl group in Ethyl 3-hydroxy-3-methylbutanoate increases polarity, enhancing water solubility compared to the hydrophobic phenyl-containing analog .
  • Applications: Ethyl 3-hydroxy-3-methylbutanoate is commonly used in flavor and fragrance industries due to its fruity odor, whereas this compound is tailored for synthetic chemistry applications .

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate

  • Structure: Methyl ester with an amino-ethyl-4-methoxyphenyl substituent at the β-position.
  • Key Differences: Functional Groups: Amino and methoxy groups introduce hydrogen-bonding capacity and electronic effects, contrasting with the inert phenyl and methyl groups in this compound. Synthesis: Requires coupling of 2-(4-methoxyphenyl)ethylamine with methyl 3-oxobutanoate derivatives, differing from the acid-catalyzed esterification or oxime formation used for this compound .
  • Applications: This compound is a key intermediate in bioactive molecule synthesis, leveraging its amino group for further functionalization .

3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid

  • Structure : Carboxylic acid analog with a fluorine-substituted phenyl group.
  • Key Differences :
    • Acid vs. Ester : The carboxylic acid group increases acidity (pKa ~4.5–5.0) compared to the neutral ester.
    • Electron Effects : Fluorine substitution enhances electron-withdrawing effects, influencing reactivity in aromatic substitution reactions .
  • Applications: Used in medicinal chemistry for tuning pharmacokinetic properties, whereas this compound is typically a precursor for non-acidic derivatives .

Physicochemical Properties and Data

Property This compound Ethyl 3-hydroxy-3-methylbutanoate 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid
Molecular Formula C₁₂H₁₆O₂ C₇H₁₄O₃ C₁₂H₁₃FO₂
Molecular Weight (g/mol) 192.24 146.18 210.24
Boiling Point (°C) ~250–270 (estimated) 195–200 Not reported
Solubility Insoluble in water; soluble in organic solvents Miscible in polar solvents (e.g., ethanol) Poor water solubility

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